4-tert-Butyl-2-hydrazino-1,3-thiazole hydrochloride
Overview
Description
4-tert-Butyl-2-hydrazino-1,3-thiazole hydrochloride is an organic compound used in scientific research. It is a yellowish-white powder with a molecular formula of C7H12N4S.HCl and a molecular weight of 230.72 g/mol
Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, are known to be structural subunits of numerous compounds valuable in medicinal chemistry . They are often used in the development of new antitumor agents .
Mode of Action
Thiazole derivatives are generally known for their potential in the development of anticancer drugs . They may interact with cancer cells, inhibiting their growth and proliferation .
Biochemical Pathways
Given the potential antitumor activity of thiazole derivatives, it can be inferred that this compound may affect pathways related to cell growth and proliferation .
Pharmacokinetics
Result of Action
Based on the known effects of thiazole derivatives, it can be inferred that this compound may have potential antitumor activity .
Action Environment
It is known that the compound is stable under normal temperature and pressure .
Preparation Methods
The synthesis of 4-tert-Butyl-2-hydrazino-1,3-thiazole hydrochloride involves several steps. One common synthetic route includes the reaction of tert-butyl thiazole with hydrazine hydrate under controlled conditions. The reaction typically occurs in a solvent such as ethanol or methanol, and the product is then purified through recrystallization. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-tert-Butyl-2-hydrazino-1,3-thiazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles, leading to the formation of substituted thiazole derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-tert-Butyl-2-hydrazino-1,3-thiazole hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Comparison with Similar Compounds
4-tert-Butyl-2-hydrazino-1,3-thiazole hydrochloride can be compared with other similar compounds, such as:
tert-Butyl 2-hydrazinothiazole: Similar in structure but without the hydrochloride salt.
2-Hydrazinothiazole derivatives: These compounds share the hydrazinothiazole core but differ in their substituents, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific tert-butyl and hydrazino substituents, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
(4-tert-butyl-1,3-thiazol-2-yl)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3S.ClH/c1-7(2,3)5-4-11-6(9-5)10-8;/h4H,8H2,1-3H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPEASHUHXBZCOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClN3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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